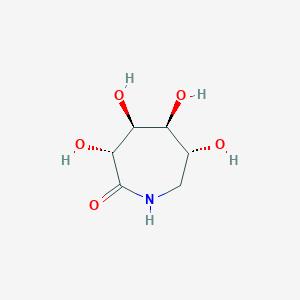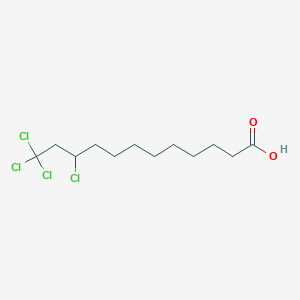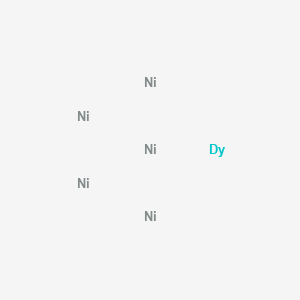
Dysprosium--nickel (1/5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium–nickel (1/5) is an intermetallic compound composed of one part dysprosium and five parts nickel. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while nickel is a transition metal known for its corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique magnetic and catalytic properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Dysprosium–nickel (1/5) can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing dysprosium and nickel powders in the desired stoichiometric ratio and heating the mixture at high temperatures (typically around 800-1000°C) in an inert atmosphere to prevent oxidation.
Electrochemical Co-Reduction: Dysprosium and nickel ions can be co-reduced in a molten salt medium, such as KCl-NaCl-CsCl eutectic, at elevated temperatures (around 823 K) using cyclic voltammetry and open circuit chronopotentiometry.
Industrial Production Methods
Industrial production of dysprosium–nickel (1/5) typically involves high-temperature vacuum induction melting, where dysprosium and nickel are melted together in a vacuum furnace to form the intermetallic compound. This method ensures high purity and homogeneity of the final product.
化学反応の分析
Types of Reactions
Dysprosium–nickel (1/5) undergoes various chemical reactions, including:
Oxidation: Dysprosium in the compound can react with oxygen to form dysprosium oxide (Dy₂O₃).
Reduction: Nickel in the compound can be reduced from its higher oxidation states to its metallic form.
Substitution: Dysprosium can be substituted by other rare earth elements in the compound, altering its properties.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Can be achieved using reducing agents such as hydrogen gas or electrochemical methods.
Substitution: Requires the presence of other rare earth elements and can be facilitated by high-temperature solid-state reactions.
Major Products
Oxidation: Formation of dysprosium oxide (Dy₂O₃) and nickel oxide (NiO).
Reduction: Metallic nickel and dysprosium.
Substitution: Formation of new intermetallic compounds with altered properties.
科学的研究の応用
Dysprosium–nickel (1/5) has a wide range of scientific research applications, including:
Magnetic Materials: Due to its high magnetic susceptibility, it is used in the development of permanent magnets and magnetic refrigeration systems.
Catalysis: The compound’s catalytic properties make it useful in hydrogenation reactions and other catalytic processes.
Nuclear Reactors: Dysprosium’s high thermal neutron absorption cross-section makes the compound valuable in control rods for nuclear reactors.
Electronics: Used in the production of electronic components, such as sensors and actuators, due to its unique electrical properties.
作用機序
The mechanism by which dysprosium–nickel (1/5) exerts its effects is primarily through its magnetic and catalytic properties. Dysprosium’s high magnetic susceptibility enhances the compound’s magnetic properties, making it effective in applications requiring strong magnetic fields. Nickel’s catalytic properties facilitate various chemical reactions, making the compound useful in industrial catalysis. The combination of these properties results in a compound with unique functionalities that can be tailored for specific applications.
類似化合物との比較
Similar Compounds
Dysprosium–iron (1/5): Similar magnetic properties but different catalytic behavior due to the presence of iron.
Dysprosium–cobalt (1/5): Comparable magnetic properties but different oxidation and reduction behavior.
Nickel–lanthanum (1/5): Similar catalytic properties but different magnetic behavior due to the presence of lanthanum.
Uniqueness
Dysprosium–nickel (1/5) is unique due to the combination of dysprosium’s high magnetic susceptibility and nickel’s catalytic properties. This combination results in a compound with enhanced magnetic and catalytic functionalities, making it valuable in a wide range of applications, from magnetic materials to industrial catalysis.
特性
CAS番号 |
12159-32-9 |
|---|---|
分子式 |
DyNi5 |
分子量 |
455.97 g/mol |
IUPAC名 |
dysprosium;nickel |
InChI |
InChI=1S/Dy.5Ni |
InChIキー |
GEYTUDCWKWOJOR-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



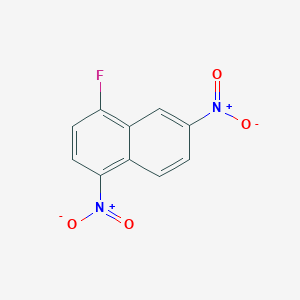
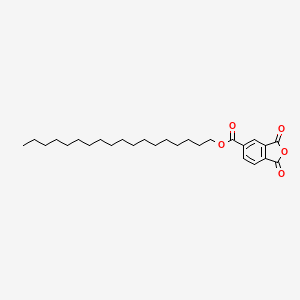
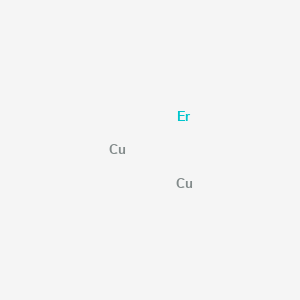
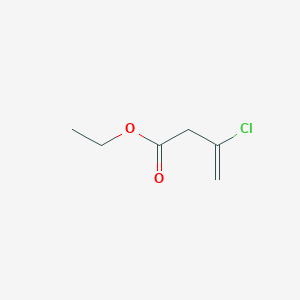
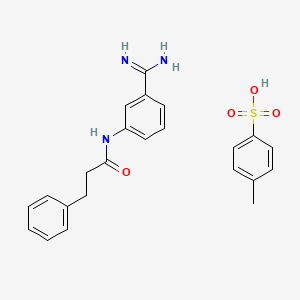
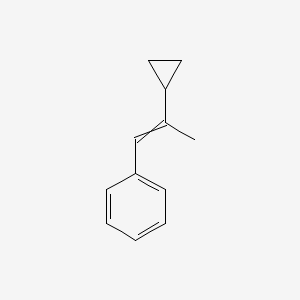
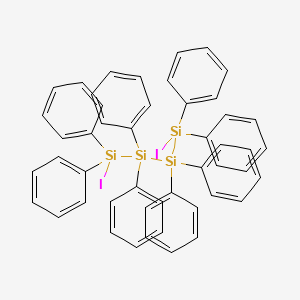

![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)

